molecular formula C17H38BrN B12312713 n-Tetradecyltrimethylammonium-d38 Bromide

n-Tetradecyltrimethylammonium-d38 Bromide

Cat. No.: B12312713
M. Wt: 374.63 g/mol
InChI Key: CXRFDZFCGOPDTD-XQYPXMAKSA-M
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Description

n-Tetradecyltrimethylammonium-d38 Bromide is a deuterium-labeled version of n-Tetradecyltrimethylammonium Bromide. It is a cationic surfactant with an asymmetrical structure, commonly used in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Tetradecyltrimethylammonium-d38 Bromide involves the deuteration of n-Tetradecyltrimethylammonium Bromide. This process typically includes the substitution of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to achieve high purity and yield. The product is then purified and characterized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

n-Tetradecyltrimethylammonium-d38 Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution reactions can yield various quaternary ammonium salts .

Scientific Research Applications

n-Tetradecyltrimethylammonium-d38 Bromide is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of n-Tetradecyltrimethylammonium-d38 Bromide involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, altering their properties. This interaction can affect various cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    n-Tetradecyltrimethylammonium Bromide: The non-deuterated version with similar surfactant properties.

    Dodecyltrimethylammonium Bromide: A shorter-chain analogue with different surfactant characteristics.

    Hexadecyltrimethylammonium Bromide: A longer-chain analogue with enhanced surfactant properties

Uniqueness

n-Tetradecyltrimethylammonium-d38 Bromide is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in studies involving isotopic labeling and tracing .

Biological Activity

n-Tetradecyltrimethylammonium-d38 bromide (TTAB-d38) is a cationic surfactant that has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, focusing on its interactions with proteins, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

TTAB-d38 is a quaternary ammonium compound characterized by a long hydrophobic alkyl chain (tetradecyl) and a positively charged quaternary nitrogen. The presence of heavy isotopes in its structure allows for enhanced tracking in biological studies, making it a valuable tool in research settings .

Protein Interaction and Amyloid Fibrillation Inhibition

Recent studies have highlighted TTAB's role in inhibiting protein aggregation, particularly in the context of neurodegenerative diseases. TTAB has been shown to effectively inhibit the fibrillation of hen egg-white lysozyme, a model protein for studying amyloidosis. The mechanism involves the formation of micelles that interact with amyloid fibrils, disrupting their formation through polar interactions that interfere with hydrogen bonding in β-sheets .

Key Findings:

  • Concentration: At a concentration of 16 mM, TTAB significantly reduced amyloid fibril formation.
  • Techniques Used: The inhibitory effects were confirmed using calorimetric methods, spectroscopic analysis (Far-UV CD spectroscopy), and transmission electron microscopy (TEM), which showed no presence of amyloid fibrils in treated samples .

Antibacterial Activity

TTAB has demonstrated notable antibacterial properties against various pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes due to its cationic nature.

Case Studies:

  • Efficacy Against Gram-negative and Gram-positive Bacteria:
    • Studies have shown that TTAB exhibits significant antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The mode of action is primarily through membrane disruption, leading to cell lysis .
  • Comparison with Other Agents:
    • In comparative studies, TTAB was found to be more effective than several other surfactants in inhibiting bacterial growth, as indicated by lower minimum inhibitory concentrations (MICs) against the tested strains .

Toxicological Profile

While TTAB exhibits beneficial biological activities, its cytotoxicity must also be considered. Research indicates that at higher concentrations, TTAB can exhibit cytotoxic effects on mammalian cells. Therefore, determining the optimal concentration for therapeutic applications is crucial to minimize toxicity while maximizing efficacy .

Summary of Biological Activities

Activity TypeObservationsReferences
Amyloid Fibrillation Inhibition Significant inhibition at 16 mM concentration; disruption of β-sheet structures.
Antibacterial Activity Effective against E. coli and S. aureus; mechanism involves membrane disruption.
Cytotoxicity Higher concentrations lead to cytotoxic effects; need for careful dosing.

Properties

Molecular Formula

C17H38BrN

Molecular Weight

374.63 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecyl-tris(trideuteriomethyl)azanium;bromide

InChI

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2;

InChI Key

CXRFDZFCGOPDTD-XQYPXMAKSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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